molecular formula C11H20O3 B2504175 2-[(3-Methylcyclohexyl)oxy]butanoic acid CAS No. 1218052-49-3

2-[(3-Methylcyclohexyl)oxy]butanoic acid

Cat. No.: B2504175
CAS No.: 1218052-49-3
M. Wt: 200.278
InChI Key: TWBGRXXJTOHCNT-UHFFFAOYSA-N
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Description

2-[(3-Methylcyclohexyl)oxy]butanoic acid is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol It is characterized by the presence of a butanoic acid moiety attached to a 3-methylcyclohexyl group via an ether linkage

Scientific Research Applications

2-[(3-Methylcyclohexyl)oxy]butanoic acid has various applications in scientific research, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid typically involves the reaction of 3-methylcyclohexanol with butanoic acid under acidic conditions to form the ether linkage. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylcyclohexyl)oxy]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(3-Methylcyclohexyl)oxy]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylcyclohexyl)oxy]propanoic acid
  • 2-[(3-Methylcyclohexyl)oxy]pentanoic acid
  • 2-[(3-Methylcyclohexyl)oxy]hexanoic acid

Uniqueness

2-[(3-Methylcyclohexyl)oxy]butanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 3-methylcyclohexyl group and the butanoic acid moiety allows for unique interactions and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-(3-methylcyclohexyl)oxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-10(11(12)13)14-9-6-4-5-8(2)7-9/h8-10H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBGRXXJTOHCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1CCCC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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